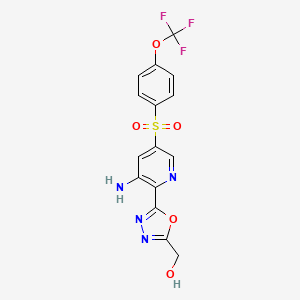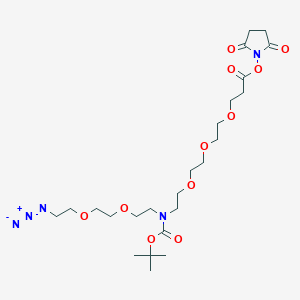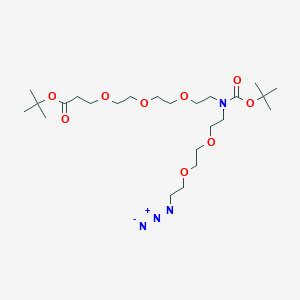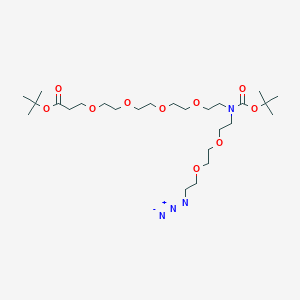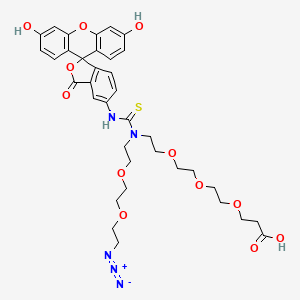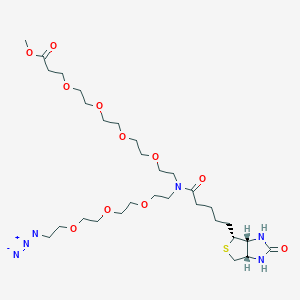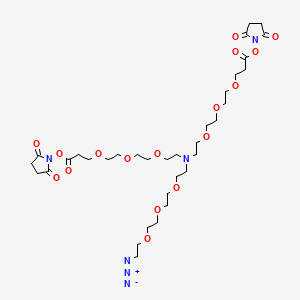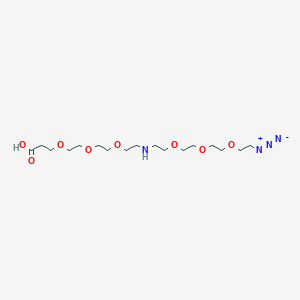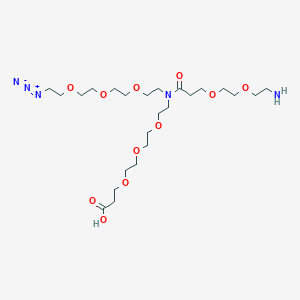![molecular formula C28H32N4O7S B609511 2-[1-[(2~{r})-2-(2-Methoxyphenyl)-2-(Oxan-4-Yloxy)ethyl]-5-Methyl-6-(1,3-Oxazol-2-Yl)-2,4-Bis(Oxidanylidene)thieno[2,3-D]pyrimidin-3-Yl]-2-Methyl-Propanamide CAS No. 1434639-57-2](/img/structure/B609511.png)
2-[1-[(2~{r})-2-(2-Methoxyphenyl)-2-(Oxan-4-Yloxy)ethyl]-5-Methyl-6-(1,3-Oxazol-2-Yl)-2,4-Bis(Oxidanylidene)thieno[2,3-D]pyrimidin-3-Yl]-2-Methyl-Propanamide
Vue d'ensemble
Description
ND-646 is an inhibitor of acetyl-CoA carboxylase 1 (ACC1) and ACC2 (IC50s = 3.5 and 4.1 nM, respectively, for the human enzymes). It inhibits the production of palmitate and reduces the total fatty acid content in A549 non-small cell lung cancer (NSCLC) cells when used at a concentration of 500 nM. ND-646 (500 nM) induces apoptosis and endoplasmic reticulum (ER) stress in A549 cells. It inhibits fatty acid synthesis and reduces tumor growth in an A549 mouse xenograft model when administered at a dose of 25 mg/kg twice per day.
ND-646 is-an allosteric inhibitor of the ACC enzymes ACC1 and ACC2 that prevents ACC subunit dimerization-to suppress fatty acid synthesis in vitro and in vivo. Chronic ND-646 treatment of xenograft and genetically engineered mouse models of NSCLC inhibited tumor growth. When administered as a single agent or in combination with the standard-of-care drug carboplatin, ND-646 markedly suppressed lung tumor growth in the Kras; Trp53-/- (also known as KRAS p53) and Kras; Stk11-/- (also known as KRAS Lkb1) mouse models of NSCLC. ND-646 had enhanced efficacy when combined with carboplatin, a common component of chemotherapeutic regimens used to treat human NSCLC.
Applications De Recherche Scientifique
Cancer Treatment
ND-646 has shown promising results in the treatment of cancer. It has been found to be effective in treating cancer by interrupting cells’ lipid assembly line, a process that cancer cells are more reliant on than normal cells . In multiple large-scale tests in both animal models of cancer and in transplanted human lung cancer cells, the results of ND-646 were far more promising than expected: tumor mass shrank by roughly two-thirds compared to untreated animals .
Combination Therapy
When ND-646 was paired with one of the common treatments for non-small lung cancer called carboplatin, the anti-tumor response was even greater: a dramatic 87 percent of tumors were suppressed, compared to 50 percent with the standard treatment of carboplatin alone . This combination of carboplatin (which damages DNA, a problem for rapidly dividing cells) and ND-646 (knocking out ACC and halting lipid synthesis) didn’t seem to impair normal cells even as it dramatically slowed cancer growth .
Targeting Lipid Synthesis
ND-646 works by shutting down endogenous lipid synthesis, a vital metabolic process that cancer cells rely on more than normal cells . This makes ND-646 a potential therapeutic agent for cancers that are heavily reliant on lipid synthesis for their growth and survival .
Inhibiting ACC1 Enzyme
ND-646 is an inhibitor of the enzyme Acetyl-CoA Carboxylase (ACC1), which is the first and rate-limiting enzyme in the de novo fatty acid synthesis pathway . By inhibiting ACC1, ND-646 can disrupt the metabolic processes of cancer cells, thereby inhibiting their growth .
Potential Biomarker for NSCLC
Research has shown that ACC1 mRNA, the target of ND-646, is overexpressed in non-small-cell lung cancer (NSCLC), which is accompanied by reduced DNA methylation at CpG island S shore of ACC1 . This suggests that ACC1 could be a potential biomarker for NSCLC, and ND-646 could be a potential therapeutic agent for this type of cancer .
Synthesis of Derivatives
ND-646 has been used as a base compound for the synthesis of derivatives with potentially improved anti-cancer activity . These derivatives have shown potent ACC1 inhibitory activity and strong cancer inhibitory activity, suggesting that they could be promising candidates for further study in the treatment of NSCLC .
Propriétés
IUPAC Name |
2-[1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O7S/c1-16-21-24(33)32(28(2,3)26(29)34)27(35)31(25(21)40-22(16)23-30-11-14-38-23)15-20(39-17-9-12-37-13-10-17)18-7-5-6-8-19(18)36-4/h5-8,11,14,17,20H,9-10,12-13,15H2,1-4H3,(H2,29,34)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRWXLIYNCKHRZ-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC(C3=CC=CC=C3OC)OC4CCOCC4)C(C)(C)C(=O)N)C5=NC=CO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2C[C@@H](C3=CC=CC=C3OC)OC4CCOCC4)C(C)(C)C(=O)N)C5=NC=CO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-[(2~{r})-2-(2-Methoxyphenyl)-2-(Oxan-4-Yloxy)ethyl]-5-Methyl-6-(1,3-Oxazol-2-Yl)-2,4-Bis(Oxidanylidene)thieno[2,3-D]pyrimidin-3-Yl]-2-Methyl-Propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



